N-(4-methylbenzyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide
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Overview
Description
N-(4-methylbenzyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyridazinone core, which is a six-membered ring containing two nitrogen atoms and a ketone group, substituted with a phenyl group and a 4-methylbenzyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylbenzyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids.
Substitution Reactions: The phenyl group can be introduced via electrophilic aromatic substitution reactions.
Acylation: The acetamide group can be introduced through acylation reactions using acetic anhydride or acetyl chloride.
Benzylation: The 4-methylbenzyl group can be introduced through nucleophilic substitution reactions using 4-methylbenzyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylbenzyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce or replace substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halides, acids, and bases under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: As a potential therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N-(4-methylbenzyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide would depend on its specific biological target. Generally, pyridazinone derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. These interactions can modulate biological pathways and processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylbenzyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide: can be compared with other pyridazinone derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its specific substitution pattern, which can influence its biological activity, chemical reactivity, and physical properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H19N3O2 |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide |
InChI |
InChI=1S/C20H19N3O2/c1-15-7-9-16(10-8-15)13-21-19(24)14-23-20(25)12-11-18(22-23)17-5-3-2-4-6-17/h2-12H,13-14H2,1H3,(H,21,24) |
InChI Key |
ORNCQYRUPPSXCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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